molecular formula C18H36N4O3 B8004111 N-lauroyl-D-arginine

N-lauroyl-D-arginine

Cat. No.: B8004111
M. Wt: 356.5 g/mol
InChI Key: XTJKNGLLPGBHHO-OAHLLOKOSA-N
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Description

Introduction to N-Lauroyl-D-Arginine: Overview and Academic Significance

This compound belongs to the class of amino acid-based surfactants, characterized by a hydrophobic lauroyl chain (C12) linked to a hydrophilic arginine headgroup. Its cationic nature at physiological pH enables interactions with microbial membranes, making it a candidate for antimicrobial applications. While the L-arginine variant (Nα-lauroyl-L-arginine) has been extensively studied, the D-form offers unique stereochemical properties that remain underexplored. Current research focuses on optimizing its synthesis, understanding its degradation pathways, and evaluating its efficacy in complex matrices such as food systems.

Historical Development and Discovery of this compound

The synthesis of arginine-based surfactants dates to the 1970s, with ethyl lauroyl arginate (LAE) being patented in 1995 as a food preservative. This compound emerged as a hydrolysis product of LAE, identified during stability studies that revealed its decomposition into surface-active components like Nα-lauroyl-L-arginine (LAS) and lauric acid. Early work by LAMIRSA and the Spanish National Research Council (CSIC) highlighted the role of stereochemistry in surfactant behavior, though most commercial formulations prioritize the L-form due to cost and scalability.

Key Milestones:
  • 1976 : First synthesis of ethyl lauroyl arginate hydrochloride.
  • 1995 : Patent filed for LAE production, emphasizing its low toxicity and antimicrobial breadth.
  • 2021 : Mechanistic studies using density functional theory (DFT) clarified hydrolysis pathways of LAE into this compound.

Structural and Functional Relationship to Cationic Surfactants

This compound’s structure comprises a D-arginine moiety bonded to lauric acid via an amide linkage. Its cationic charge at neutral pH arises from the protonated guanidine group in arginine, enabling electrostatic interactions with anionic microbial membranes.

Physicochemical Properties:
Property Value Source
Molecular Formula C₁₈H₃₇ClN₄O₃
Molecular Weight 393.0 g/mol
Solubility in Water 247 g/kg (20°C)
Critical Micelle Concentration (CMC) 0.1–0.5 mM (varies with pH)
Hydrolysis Half-Life (pH 7) 57 days

The D-configuration alters the spatial orientation of the arginine headgroup, potentially affecting membrane penetration and enzymatic degradation. Comparative studies with LAS show that the L-form exhibits higher antimicrobial activity, suggesting stereochemistry influences target binding.

Key Research Objectives and Gaps in Current Literature

Research Objectives:
  • Stereochemical Impact : Elucidate how the D-configuration affects antimicrobial efficacy, biodegradability, and interaction with phospholipid bilayers.
  • Synthesis Optimization : Develop cost-effective methods for enantioselective synthesis to improve yield and purity.
  • Stability in Matrices : Assess degradation kinetics in food and cosmetic formulations under varying pH and temperature.
Knowledge Gaps:
  • Comparative Studies : Limited data exist comparing the D- and L-forms’ antimicrobial spectra, cytotoxicity, and environmental persistence.
  • Application Challenges : Surface-active properties may be compromised in emulsion-based systems, as seen in LAE formulations.
  • Ecotoxicology : Long-term environmental impacts of D-form degradation products (e.g., lauric acid, arginine) remain unquantified.

Properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJKNGLLPGBHHO-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N-lauroyl-D-arginine can be synthesized through the condensation reaction between lauric acid and D-arginine. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves enzymatic methods to ensure high yield and purity. One such method includes the use of aminoacylase enzymes derived from microorganisms like Burkholderia species, which catalyze the acylation of D-arginine with lauric acid .

Chemical Reactions Analysis

Types of Reactions: N-lauroyl-D-arginine undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce lauric acid and D-arginine.

    Oxidation: The lauroyl group can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

    Substitution: The amino group of D-arginine can participate in substitution reactions, where other functional groups replace the lauroyl group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Hydrolysis: Lauric acid and D-arginine.

    Oxidation: Oxidized derivatives of the lauroyl group.

    Substitution: New compounds with different functional groups replacing the lauroyl group.

Scientific Research Applications

Food Preservation

N-lauroyl-D-arginine is recognized for its antimicrobial properties, making it a valuable additive in food preservation.

  • Mechanism of Action : As a cationic surfactant, it disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is particularly effective against a broad spectrum of bacteria, yeasts, and molds .
  • Case Studies :
    • A study demonstrated that this compound effectively inhibited the growth of Listeria monocytogenes in vacuum-sealed stewed veal over 60 days at 4°C when used at a concentration of 5% .
    • In beverages, such as carbonated orange juice, the addition of this compound at 50 mg/kg significantly reduced yeast growth compared to control samples over nine weeks at 25°C .

Pharmaceutical Applications

This compound is being explored in pharmaceutical formulations due to its potential benefits in drug delivery systems.

  • Enhanced Drug Absorption : The compound can improve the solubility and bioavailability of poorly soluble drugs. Its surfactant properties facilitate the transport of active ingredients across biological membranes .
  • Case Studies :
    • Research on various formulations containing L-arginine derivatives has shown improved pharmacokinetic profiles in insulin delivery systems, suggesting that this compound could enhance the efficacy of such treatments .

Personal Care Products

The incorporation of this compound in personal care products is driven by its antimicrobial properties and ability to enhance skin penetration.

  • Cosmetic Formulations : It is used in toothpaste and mouth rinses for its antibacterial effects, contributing to oral health by reducing bacterial load .
  • Case Studies :
    • Clinical studies have shown that toothpaste containing ethyl lauroyl arginate (a related compound) significantly reduced plaque formation and gingivitis compared to standard formulations .

Safety and Regulatory Status

The safety profile of this compound has been evaluated through various toxicological studies.

  • Toxicity Assessments : Repeated dose toxicity studies have indicated that while some formulations may cause irritation at high concentrations, overall safety data support its use in food and cosmetic applications within established limits .

Mechanism of Action

The antimicrobial activity of N-lauroyl-D-arginine is primarily due to its ability to disrupt microbial cell membranes. The lauroyl group interacts with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption of the cell membrane integrity leads to the leakage of cellular contents and cell death .

Comparison with Similar Compounds

Structural Analogs: Acylated Arginine Derivatives

The biological and physicochemical properties of N-lauroyl-D-arginine can be contextualized by comparing it to structurally related compounds:

Compound Molecular Formula Acyl Chain Length Configuration Key Properties/Applications Catalytic Efficiency (kcat/Km)*
This compound C₁₈H₃₇ClN₄O₃ 12-carbon (C12) D-isomer USP standard; potential surfactant Not reported
N-Lauroyl-L-arginine C₁₈H₃₇ClN₄O₃ 12-carbon (C12) L-isomer Cosmetic emulsifier; antimicrobial Higher than D-isomer (inferred)
N-Acetyl-L-arginine C₈H₁₆N₄O₃ 2-carbon (C2) L-isomer Metabolic intermediate; NO precursor High (e.g., substrate for NOS)
Homo-L-arginine C₇H₁₄N₄O₂ Native +1 CH₂ L-isomer Weak NOS substrate; lower catalytic efficiency 20-fold lower than L-Arg

Notes:

  • Acyl chain length: The 12-carbon lauroyl group enhances hydrophobicity, likely improving membrane permeability but reducing compatibility with enzyme active sites optimized for shorter chains (e.g., nitric oxide synthases, NOS) .
  • Stereochemistry: The D-isomer is expected to exhibit lower enzymatic recognition compared to the L-form, analogous to D-arginine's inertness in NOS pathways .

Functional Comparison with NO Synthase Substrates

highlights the impact of structural modifications on arginine's interaction with NOS enzymes:

  • Catalytic efficiency: Native L-arginine (Arg) has the highest catalytic efficiency (kcat/Km), while homo-L-arginine (homo-Arg, with an elongated side chain) shows a 20-fold decrease for NOS I and 10-fold decrease for NOS II . This suggests that even minor elongation (e.g., adding one CH₂ group) disrupts enzyme-substrate binding.
  • NADPH consumption: Homo-Arg requires 2.0–2.6 mol NADPH/mol NO versus 1.5 mol NADPH/mol NO for Arg, indicating inefficiency in redox coupling .

Implications for this compound :

  • The bulky lauroyl chain (C12) would likely exacerbate these inefficiencies, rendering this compound a poor NOS substrate.
  • The D-configuration further diminishes enzymatic recognition, as NOS active sites are stereospecific for L-arginine .

Stereoisomerism: D- vs. L-Forms

The D-isomer of arginine derivatives is biologically distinct due to stereochemical incompatibility with mammalian enzymes:

Property This compound N-Lauroyl-L-arginine
Enzymatic activity Low or absent Moderate (e.g., surfactant)
Metabolic fate Not hydrolyzed by proteases Potentially metabolized
Applications Stability-focused uses Cosmetics, antimicrobials

The L-form is preferred in biological contexts (e.g., antimicrobial peptides), whereas the D-form may be used where resistance to enzymatic degradation is advantageous .

Comparison with Peptide-Conjugated Derivatives

describes a D-arginine derivative conjugated to a complex peptide chain. While structurally distinct, this highlights the versatility of arginine modifications:

  • This compound : Simpler structure; suited for membrane interactions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-lauroyl-D-arginine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves coupling lauric acid with D-arginine via N-acylation under controlled pH and temperature. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 210 nm, supplemented by mass spectrometry (MS) for molecular weight confirmation. Researchers should follow NIH guidelines for reporting synthetic yields and impurity thresholds (e.g., <0.1% residual solvents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural stability?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming acyl group attachment and chiral integrity. Fourier-transform infrared (FTIR) spectroscopy can validate amide bond formation (C=O stretch at ~1650 cm⁻¹). For thermal stability, differential scanning calorimetry (DSC) should be employed to assess decomposition temperatures .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s antimicrobial activity?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI M07-A10 guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., chlorhexidine) and assess minimum inhibitory concentrations (MICs) under varying pH conditions to account for ionization effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data for this compound across cell lines?

  • Methodological Answer : Conduct systematic meta-analyses of existing studies to identify confounding variables (e.g., cell passage number, assay type). Use standardized MTT assays with triplicate technical replicates and normalize data to cell confluence metrics. Apply multivariate regression to isolate factors like surfactant concentration or exposure duration .

Q. What experimental designs optimize this compound’s bioactivity in biofilm eradication studies?

  • Methodological Answer : Employ confocal microscopy with LIVE/DEAD staining to quantify biofilm viability post-treatment. Integrate chelating agents (e.g., EDTA) to enhance penetration in polysaccharide-rich matrices. Statistical power analysis should guide sample size determination to detect ≥50% reduction in biofilm biomass .

Q. Which computational approaches predict this compound’s interaction with bacterial membranes?

  • Methodological Answer : Molecular dynamics (MD) simulations using GROMACS or CHARMM can model lipid bilayer interactions, focusing on lauroyl chain insertion and arginine’s electrostatic binding to phospholipid headgroups. Validate predictions with experimental surface plasmon resonance (SPR) data measuring binding kinetics .

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including Design of Experiments (DoE) to optimize synthesis parameters (e.g., reaction time, solvent ratio). Use principal component analysis (PCA) to correlate raw material attributes (e.g., lauric acid purity) with final product metrics like critical micelle concentration (CMC) .

Methodological Frameworks and Pitfalls

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when reconciling conflicting results. For example, differences in cytotoxicity may stem from assay sensitivity (e.g., MTT vs. ATP luminescence) rather than compound efficacy .
  • Reproducibility : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting experimental conditions in electronic lab notebooks (ELNs) and sharing raw datasets via repositories like Zenodo .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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